![molecular formula C8H16Cl2N2OS B2443776 2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate CAS No. 933698-13-6](/img/structure/B2443776.png)
2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate
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Overview
Description
“2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate” is a chemical compound with the molecular formula C8H12N2S.2ClH.H2O . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S.2ClH.H2O/c9-5-4-8-10-6-2-1-3-7(6)11-8;;;/h1-5,9H2;2*1H;1H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.2 . It is a solid at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources.Scientific Research Applications
Neurobiological Studies and Antidepressant Actions
Recent research highlights the significance of structural remodeling in brain regions associated with depressive illness. Studies on tianeptine, a compound structurally similar to tricyclic antidepressants and with resemblance to the chemical structure , have unveiled its impact on neurotransmitter systems and its role in fostering structural and functional brain plasticity. This antidepressant facilitates emotional learning by influencing neuronal excitability, neuroprotection, anxiety, and memory, offering insights into treating depressive disorders' neurobiological features (McEwen & Olié, 2005).
Structural and Mechanistic Insights in Polymer Science
The thermal degradation of poly(vinyl chloride) (PVC) has been closely examined to understand the initial steps involving allylic chloride and tertiary chloride defects. This degradation pathway reveals the importance of structural and mechanistic understanding in enhancing polymer stability and performance, relevant to compounds with similar structural motifs (Starnes, 2002).
Heterocyclic Chemistry and Drug Development
Thiazole derivatives, including compounds with structural elements similar to the chemical , have been extensively studied for their potential in pharmaceuticals, demonstrating a wide range of biological activities. These studies underscore the versatility and importance of such compounds in developing new medications with varied therapeutic effects (Leoni et al., 2014; Leoni et al., 2014).
Antioxidant Capacity and Biochemical Interactions
The ABTS/PP decolorization assay, used to measure antioxidant capacity, involves complex reaction pathways including coupling reactions with the ABTS radical cation. This assay's specificity and the potential for oxidative degradation of coupling adducts offer a framework for understanding the antioxidant capabilities of compounds like 2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate (Ilyasov et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH.H2O/c9-5-4-8-10-6-2-1-3-7(6)11-8;;;/h1-5,9H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDHCYZACUKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CCN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate | |
CAS RN |
933698-13-6 |
Source
|
Record name | 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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